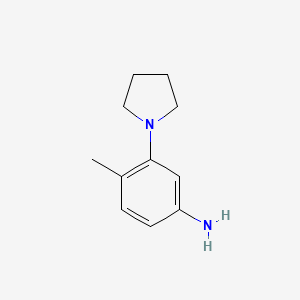

4-Methyl-3-(pyrrolidin-1-yl)aniline

Description

Contextualization within Anilino-Pyrrolidine Chemical Space

The anilino-pyrrolidine scaffold is a significant pharmacophore in drug discovery. The combination of the aromatic aniline (B41778) ring and the saturated, basic pyrrolidine (B122466) ring offers a versatile platform for designing molecules with diverse biological activities. The aniline moiety can participate in various interactions with biological targets, including hydrogen bonding and pi-stacking, while the pyrrolidine ring can influence solubility, metabolic stability, and receptor binding through its three-dimensional structure and basic nitrogen atom. researchgate.netnih.gov

Numerous derivatives of anilino-pyrrolidines have been investigated for their potential as therapeutic agents. The substitution pattern on both the aniline and pyrrolidine rings plays a crucial role in determining the biological activity and selectivity of these compounds. Modifications can be made to alter their physicochemical properties and optimize their interaction with specific biological targets.

Overview of Key Academic Research Domains and Potential Applications

One of the most prominent areas of investigation for anilino-pyrrolidine derivatives is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The anilino-pyrrolidine scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. The aniline portion often forms key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. nih.gov

The structural features of 4-Methyl-3-(pyrrolidin-1-yl)aniline, with its specific substitution pattern, could theoretically position it as a candidate for screening in kinase inhibitor discovery programs. The methyl and pyrrolidinyl groups would influence its binding affinity and selectivity for different kinases. However, without experimental data, its potential in this or any other therapeutic area remains speculative.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

Note: These values are computationally predicted and have not been experimentally verified.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHFYIZWSAJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Methyl-3-(pyrrolidin-1-yl)aniline

While specific literature detailing a singular, optimized synthesis for this compound is not extensively documented, its structure lends itself to well-established synthetic strategies. The most logical approaches involve the coupling of a pyrrolidine (B122466) scaffold with a pre-functionalized 4-methylaniline derivative.

The construction of the target molecule is hypothetically most efficient via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): This strategy involves the reaction of pyrrolidine with a 4-methylaniline derivative containing a suitable leaving group at the 3-position. For an effective SNAr reaction, the aromatic ring must be 'activated' by electron-withdrawing groups. Therefore, a common precursor for this method would be 5-nitro-2-aminotoluene (4-methyl-3-nitroaniline) or a derivative where the amino group is protected. The highly electron-withdrawing nitro group facilitates the nucleophilic attack by pyrrolidine. A subsequent reduction of the nitro group to an amine would yield the final product. Alternatively, starting with 3-fluoro-4-methylaniline (B1361354) could also be effective, as fluoride (B91410) is an excellent leaving group in SNAr reactions.

Buchwald-Hartwig Amination: This powerful cross-coupling reaction is a premier method for forming aryl-amine bonds. This approach would utilize a 3-halo-4-methylaniline (e.g., 3-bromo- (B131339) or 3-chloro-4-methylaniline) as the aromatic partner and pyrrolidine as the amine component. The reaction is mediated by a palladium catalyst and a suitable phosphine (B1218219) ligand, in the presence of a base. This method is often preferred for its high functional group tolerance and broad substrate scope.

The specific reagents and conditions for these synthetic strategies are critical for achieving high yields and purity.

For Nucleophilic Aromatic Substitution , reaction conditions typically involve heating pyrrolidine with the activated aromatic substrate, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction. If starting from a nitro-substituted precursor, a subsequent reduction step is necessary, which can be achieved using various reducing agents such as H₂ with a palladium catalyst, or metals like iron or tin in acidic media.

For Buchwald-Hartwig Amination , the system is more complex. It requires a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine ligand to facilitate the catalytic cycle (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The reaction is carried out in an anhydrous, aprotic solvent such as toluene (B28343) or dioxane under an inert atmosphere.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

|---|---|---|

| Aromatic Substrate | 4-Methyl-3-nitroaniline or 3-Fluoro-4-methylaniline | 3-Bromo- or 3-Chloro-4-methylaniline |

| Amine Substrate | Pyrrolidine | Pyrrolidine |

| Key Reagents | Base (e.g., K₂CO₃), optional for nitro precursor | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Solvent | DMSO, DMF | Toluene, Dioxane |

| Temperature | Elevated temperatures (80-150 °C) | Moderate to elevated temperatures (80-110 °C) |

| Key Advantages | Lower cost (no precious metal catalyst) | High functional group tolerance, generally higher yields for non-activated substrates |

| Key Disadvantages | Requires activated substrate, may need multiple steps (reduction) | Higher cost of catalyst and ligands, requires inert atmosphere |

Synthesis of Related Anilino-Pyrrolidine Derivatives and Analogues

The structural framework of anilino-pyrrolidines is a common motif in medicinal chemistry and materials science, leading to the development of diverse synthetic methods for creating analogues.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. Several MCRs utilize anilines to produce highly substituted pyrrolidine derivatives. For instance, the one-pot reaction of an aniline (B41778), an aldehyde, and an activated alkyne or alkene can lead to the formation of functionalized pyrrolidinones or other pyrrolidine-based heterocycles. rsc.org A notable example is the synthesis of substituted 3-pyrrolin-2-ones from an aniline, an aldehyde, and diethyl acetylenedicarboxylate, often catalyzed by an acid and promoted by ultrasound irradiation for faster, cleaner reactions. rsc.orgbeilstein-journals.org While not directly yielding this compound, these MCRs provide a strategy for assembling related scaffolds where the aniline nitrogen is incorporated into a new heterocyclic ring system attached to the pyrrolidine core.

Derivatization allows for the fine-tuning of a molecule's properties. This can be achieved by modifying a pre-synthesized this compound or by using derivatized starting materials.

Aromatic Ring Derivatization: The aniline and pyrrolidine groups on the aromatic ring are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para to them. This allows for reactions such as halogenation or nitration at the available positions on the ring, further functionalizing the core structure.

Pyrrolidine Ring Derivatization: The synthesis can start with a substituted pyrrolidine. For example, using (R)- or (S)-3-hydroxypyrrolidine in a coupling reaction would produce a chiral alcohol derivative. This hydroxyl group can then be further modified. The synthesis of chiral pyrrolidine-based organocatalysts and pharmaceutical intermediates often begins with commercially available, optically pure starting materials like proline or 4-hydroxyproline. mdpi.comnih.gov These can be transformed into a variety of substituted pyrrolidines that can then be coupled to an aromatic system. nih.gov

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the primary aromatic amine (aniline) functionality. This group is a versatile handle for a wide range of chemical transformations.

The primary amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly useful as it can be converted into a wide variety of functional groups, including halogens (Sandmeyer reaction), hydroxyls, and cyano groups. Furthermore, the amine is readily acylated or sulfonylated to form amides and sulfonamides, respectively.

The most significant synthetic utility of this compound appears to be as an intermediate in the construction of more complex molecules. Its structure is incorporated into larger frameworks designed for specific biological targets. For example, the core "1-(4-Methyl-3-amino-phenyl)" structure is found in complex urea (B33335) derivatives that have been investigated in medicinal chemistry, such as 1-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-3-(2-pyrrolidin-1-yl-ethyl)-urea. nih.gov In the synthesis of such molecules, the aniline nitrogen of a precursor would be reacted, for instance, with a 2-chloropyrimidine, followed by derivatization of the other aniline nitrogen into a urea. This highlights the role of this compound and its close analogues as key building blocks in pharmaceutical research and development. researchgate.netnih.govnih.gov

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. The primary amino (-NH₂) group and the pyrrolidin-1-yl group are potent activating groups, while the methyl (-CH₃) group is a weaker activating group. byjus.comlibretexts.org All three are ortho-, para-directors, meaning they direct incoming electrophiles to the positions on the aromatic ring that are ortho and para relative to themselves. byjus.comlibretexts.org

The combined influence of these groups makes the unoccupied positions on the ring (C2, C5, and C6) highly susceptible to electrophilic attack. The directing effects are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating byjus.com | Ortho, Para (to C2, C6, C4) |

| -N(CH₂)₄ | C3 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -CH₃ | C4 | Weakly Activating libretexts.org | Ortho, Para (to C3, C5) |

The positions C2 and C6 are the most electronically enriched and therefore the most likely sites for substitution. Both positions are ortho to the powerful -NH₂ and pyrrolidinyl activating groups. Steric hindrance from the adjacent pyrrolidinyl group might slightly disfavor substitution at the C2 position compared to the C6 position. The C5 position is only activated by the weaker methyl group and is meta to the two stronger activating groups, making it a much less favorable site for electrophilic attack. In strongly acidic conditions, such as those used for nitration, the primary amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com This protonated group is a meta-director and deactivating, which would alter the substitution pattern, potentially leading to a mixture of products. byjus.com

Reduction Reactions of Amine Functionalities

A common and efficient method for the synthesis of arylamines like this compound involves the reduction of a corresponding nitroaromatic compound. openstax.org In this pathway, a precursor molecule, 4-methyl-3-(pyrrolidin-1-yl)-1-nitrobenzene, would be synthesized first. The final and crucial step is the reduction of the nitro group (-NO₂) to the primary amino group (-NH₂).

This transformation can be achieved using various reducing agents, with the choice often depending on the presence of other functional groups in the molecule that might also be susceptible to reduction. openstax.org Tin(II) chloride (SnCl₂), for example, is considered a mild reducing agent and is often used when other reducible groups are present. openstax.org

| Reducing Agent | Conditions | Notes |

| H₂/Catalyst | Pressurized hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) openstax.org | Highly efficient but can also reduce other groups like alkenes or alkynes. |

| Fe, Zn, or Sn in Acid | Metal powder (Iron, Zinc, or Tin) in the presence of an acid (e.g., HCl) openstax.org | A classic and cost-effective method for large-scale industrial synthesis. |

| Tin(II) Chloride (SnCl₂) | Typically in concentrated HCl | A milder method, often used when sensitive functional groups are present elsewhere in the molecule. openstax.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for certain substrates, offering an alternative under neutral or basic conditions. |

The synthesis of the nitro precursor itself would likely involve a nucleophilic aromatic substitution reaction, where 5-chloro-2-nitrotoluene (B1630819) or a similar substrate is reacted with pyrrolidine to install the heterocyclic moiety before the final reduction step.

Role as a Precursor in Complex Molecule Synthesis

The chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary aniline group is a versatile handle for a wide array of chemical transformations.

The aniline moiety can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN). Furthermore, the aniline nitrogen can act as a nucleophile in reactions to form amides, sulfonamides, and carbamates, which are common linkages in pharmacologically active compounds. It can also participate in various carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct more elaborate molecular frameworks.

Compounds with similar aniline and pyrrolidine substructures have been investigated for various applications. For example, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are known to be potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Similarly, substituted anilines serve as key precursors for synthesizing advanced materials, such as triplet emitters for organic light-emitting diodes (OLEDs). ossila.com The specific substitution pattern of this compound can impart desirable properties like solubility, receptor binding affinity, and electronic characteristics to the final target molecule.

| Reaction Type | Reagents | Potential Product Structure |

| Amide Formation | Acyl Chloride (R-COCl), Carboxylic Acid | Forms an N-acylated aniline derivative |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | Replaces the amino group with various substituents |

| Buchwald-Hartwig Coupling | Aryl Halide, Pd Catalyst, Base | Forms a diarylamine structure |

| Heterocycle Formation | Diketones, α,β-unsaturated carbonyls | Forms condensed heterocyclic systems (e.g., quinolines) |

The pyrrolidine and methyl groups also play a crucial role by influencing the steric environment and electronic properties of the molecule, which can be fine-tuned for specific biological targets or material properties.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3-(pyrrolidin-1-yl)aniline, both ¹H and ¹³C NMR spectroscopy would be essential.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine (B122466) ring, the methyl group protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be anticipated for the aromatic carbons (both substituted and unsubstituted), the carbons of the pyrrolidine ring, and the methyl carbon.

A comprehensive search of scientific literature did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching vibrations of the aromatic ring, methyl group, and pyrrolidine ring, C-N stretching vibrations, and aromatic C=C bending vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected MS Data: In a mass spectrum of this compound, a molecular ion peak (M+) corresponding to its molecular weight would be expected. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring or the methyl group, providing further structural clues.

Detailed, experimentally obtained mass spectrometry data, including specific fragmentation pathways for this compound, have not been found in the surveyed scientific literature.

Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, solid-state analysis techniques like X-ray crystallography provide precise information about the arrangement of molecules in a crystal lattice.

X-ray crystallography on a single crystal of this compound would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and torsional angles.

Expected Crystallographic Data: A successful crystallographic analysis would determine the crystal system, space group, and unit cell dimensions. It would reveal the precise geometry of the aniline (B41778) and pyrrolidine rings and their relative orientation.

No published X-ray crystal structure for this compound could be located.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphs can exhibit different physical properties. The study of intermolecular interactions, such as hydrogen bonding, is crucial for understanding crystal packing.

Expected Interactions: It is anticipated that the primary amine group of this compound would participate in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice.

Without a crystal structure, any discussion of polymorphism and specific intermolecular interactions for this compound remains speculative.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of aniline (B41778) derivatives. By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties, from geometric parameters to spectroscopic signatures.

DFT calculations are pivotal in elucidating the mechanisms of chemical reactions involving aniline derivatives. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have been performed using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set. researchgate.netmdpi.com These calculations help in mapping the potential energy surface of the reaction, identifying transition states, and determining the most probable reaction pathways. mdpi.com The addition of the OH radical to the 4-methyl aniline can occur at different positions on the aromatic ring, leading to various adducts. researchgate.netmdpi.com The kinetics of such reactions can also be modeled using transition state theory, providing valuable data on reaction rates under different conditions. researchgate.netmdpi.com

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov

For related aniline derivatives, DFT studies have been used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. nih.gov This allows for the identification of electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the absorption peaks in an infrared (IR) spectrum. By simulating the IR spectrum, researchers can assign the observed experimental bands to specific vibrational modes of the molecule, such as N-H stretches, C-H stretches, and aromatic ring vibrations. mdpi.com For example, in a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to confirm the assignment of N-H bond stretches observed in the experimental IR spectrum. mdpi.com This predictive capability is invaluable for the structural elucidation of newly synthesized compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Aniline N-H | Symmetric Stretch | ~3400 |

| Aniline N-H | Asymmetric Stretch | ~3500 |

| Aromatic C-H | Stretch | ~3050 |

| Methyl C-H | Stretch | ~2950 |

| Pyrrolidine (B122466) C-H | Stretch | ~2850 |

| Aromatic C=C | Stretch | ~1600 |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iq This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. uomisan.edu.iqnih.gov

Molecular docking simulations can provide detailed three-dimensional models of the ligand-receptor complex, illustrating the specific interactions that stabilize the binding. uomisan.edu.iqnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in docking studies of novel 4-anilinoquinazoline (B1210976) derivatives with DNA gyrase, the specific amino acid residues involved in hydrogen bonding with the ligands were identified. nih.gov Similar studies on aniline derivatives as potential DPP-IV inhibitors have also been conducted, revealing key binding interactions within the enzyme's active site. chemmethod.com Such predictions are instrumental in understanding the mechanism of action of potential drug candidates and in designing more potent and selective inhibitors. nih.govchemmethod.com

A crucial output of molecular docking simulations is the binding energy, which provides a quantitative estimate of the binding affinity between the ligand and the receptor. uni.lu Lower binding energies typically indicate a more stable complex and, therefore, a higher binding affinity. jbcpm.comijcce.ac.ir For example, docking studies of 4-anilinoquinazoline derivatives against DNA gyrase reported binding energies in the range of -7.07 to -8.16 kcal/mol. nih.gov The energetic analysis can also be extended to include the calculation of inhibition constants (Ki), which are directly related to the binding affinity. ijcce.ac.ir Molecular dynamics simulations can further refine these energetic calculations and provide insights into the stability of the ligand-receptor complex over time. chemmethod.com

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (µM) | 0.5 |

| Number of Hydrogen Bonds | 3 |

In Silico Prediction of Molecular Descriptors

The in silico prediction of molecular descriptors for the compound this compound provides crucial insights into its potential behavior in biological systems. These computational methods allow for the evaluation of physicochemical properties that are instrumental in the early stages of drug discovery and molecular design, offering a rational approach to predicting a compound's pharmacokinetic profile and its likelihood of being a viable drug candidate.

The evaluation of molecular properties through computational models is a cornerstone of modern medicinal chemistry. For this compound, a range of descriptors pertinent to its absorption, distribution, metabolism, and excretion (ADME) profile have been calculated. These descriptors help in assessing its drug-likeness and potential for oral bioavailability.

Key physicochemical properties of this compound have been predicted using computational tools. The compound has a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . nih.govsci-hub.se These fundamental properties are the basis for further, more complex calculations.

Physicochemical and Lipophilicity Descriptors

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical factor influencing its permeability across biological membranes. Various computational models are used to estimate this property. For this compound, the predicted XlogP value is 2.2. nih.govsci-hub.se Other predicted log P values include a consensus log P of 2.07, derived from an average of multiple prediction models. The topological polar surface area (TPSA), which correlates with hydrogen bonding potential and cell permeability, is calculated to be 29.10 Ų.

Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound

| Descriptor | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | nih.govsci-hub.se |

| Molecular Weight | 176.26 g/mol | nih.govsci-hub.se |

| XlogP | 2.2 | nih.govsci-hub.se |

| Consensus Log P | 2.07 | SwissADME |

| Topological Polar Surface Area (TPSA) | 29.10 Ų | SwissADME |

| Molar Refractivity | 56.50 | SwissADME |

| Number of Rotatable Bonds | 1 | SwissADME |

Drug-Likeness Assessment

The concept of "drug-likeness" is often evaluated using established rules such as Lipinski's Rule of Five. tdcommons.orgnih.gov This rule posits that orally active compounds generally have a molecular weight under 500 g/mol , a log P value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. tdcommons.orgnih.gov this compound adheres to all these criteria, suggesting it possesses a favorable profile for oral bioavailability.

The compound has one hydrogen bond donor and two hydrogen bond acceptors. These values, combined with its molecular weight and log P, result in zero violations of Lipinski's Rule of Five. Online prediction tools also provide a qualitative assessment of drug-likeness. The SwissADME tool, for instance, provides a "Bioavailability Score" of 0.55, further indicating a good probability of the compound being orally bioavailable. While a specific quantitative drug-likeness score from other models was not found in the literature, the adherence to established rules provides a strong positive indication.

Table 2: Drug-Likeness and Bioavailability Parameters of this compound

| Parameter | Predicted Value | Status | Source |

| Lipinski's Rule of Five | tdcommons.orgnih.gov | ||

| Molecular Weight (< 500 g/mol ) | 176.26 | Pass | nih.govsci-hub.se |

| Log P (≤ 5) | 2.07 | Pass | SwissADME |

| Hydrogen Bond Donors (≤ 5) | 1 | Pass | SwissADME |

| Hydrogen Bond Acceptors (≤ 10) | 2 | Pass | SwissADME |

| Number of Violations | 0 | Pass | SwissADME |

| Other Drug-Likeness Indicators | |||

| Bioavailability Score | 0.55 | - | SwissADME |

| Synthetic Accessibility | 2.13 | - | SwissADME |

The synthetic accessibility score of 2.13 suggests that the molecule is relatively easy to synthesize, which is an important consideration in molecular design and drug development.

Structure Activity Relationship Sar Studies

Influence of Structural Modifications on Biological Activity

The biological profile of derivatives of 4-Methyl-3-(pyrrolidin-1-yl)aniline is profoundly influenced by structural modifications to both the aniline (B41778) and pyrrolidine (B122466) rings. These changes can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

Effects of Substituents on the Aniline and Pyrrolidine Rings

The strategic placement of various substituents on the aniline and pyrrolidine rings has been a key focus of SAR studies to enhance the therapeutic potential of this chemical scaffold.

On the aniline ring , the nature and position of substituents play a pivotal role. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, the introduction of a chlorine or bromine atom resulted in the most favorable anti-RSV activity and selectivity. nih.gov Conversely, the presence of a trifluoromethyl group was found to diminish anti-RSV activity while increasing cytotoxicity. nih.gov This highlights the delicate balance between achieving desired biological effects and minimizing off-target toxicity.

Similarly, modifications to the pyrrolidine ring significantly impact biological outcomes. Studies on pyrrolidine-based compounds have shown that substituents at various positions can modulate activity. For example, in a series of pyrrolidine pentamine derivatives, modifications at the R1 and R4 positions were generally not well-tolerated, while the R5 position showed a high tolerance for various substitutions. nih.gov The basicity of the pyrrolidine nitrogen, which can be modulated by substituents at the C-2 position, is another critical factor influencing its role as an organocatalyst. nih.gov Furthermore, substituents at the C-4 position can affect the puckering of the pyrrolidine ring, which in turn influences its pharmacological efficacy. nih.gov

The lipophilicity of the molecule, a crucial determinant of its pharmacokinetic profile, is also sensitive to substituent effects. In N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the addition of an aromatic 6-hydroxy group increased lipophilicity, whereas a 6-methoxy group decreased it. nih.gov This seemingly paradoxical effect is attributed to the formation of an intramolecular hydrogen bond by the 6-hydroxy group, which masks the polarity of the amide. nih.gov

Table 1: Effect of Aniline Ring Substituents on Anti-RSV Activity Data based on a study of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

| Substituent (R1) | Effect on Anti-RSV Activity | Effect on Cytotoxicity |

| Chlorine | Favorable | Reduced |

| Bromine | Favorable | Reduced |

| Trifluoromethyl | Abolished | Enhanced |

Impact of Heterocyclic Ring Variation (e.g., pyrrolidine vs. piperidine)

The choice of the heterocyclic ring system is a fundamental aspect of molecular design, with significant consequences for biological activity. The substitution of a pyrrolidine ring with a piperidine (B6355638) ring, or other heterocyclic moieties, can lead to substantial changes in a compound's properties.

Both pyrrolidine and piperidine are prevalent scaffolds in drug discovery, valued for their ability to introduce three-dimensionality and act as key pharmacophoric elements. nih.govresearchgate.net The five-membered pyrrolidine ring and the six-membered piperidine ring differ in their conformational flexibility and the spatial arrangement of their substituents. These differences can directly impact how a molecule interacts with its biological target.

For example, in the synthesis of N-heterocycles, the choice between a [3+2] or [4+2] annulation process can lead to the formation of either pyrrolidines or piperidines, respectively, demonstrating the synthetic accessibility of both ring systems from common precursors. rsc.org The stereoselectivity of certain reactions can also be influenced by the ring size; for instance, a carbenium ion-induced cyclization of alkynes was found to be Z-selective for pyrrolidines and E-selective for piperidines. nih.gov

The biological implications of this variation are significant. While both scaffolds are found in numerous FDA-approved drugs, the specific context of the target protein often dictates which ring system is preferred. researchgate.net The subtle differences in bond angles and torsional strain between the two rings can lead to altered binding affinities and selectivities. For instance, the unrestricted conformation of the pyrrolidine ring can be controlled by appropriate substituents, influencing its pharmacological efficacy. nih.gov

Elucidation of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements is crucial for understanding the mechanism of action and for designing new, more potent analogs.

For derivatives of this compound, the core structure itself, comprising the substituted aniline and the pyrrolidine ring, constitutes a primary pharmacophoric feature. The nitrogen atom of the pyrrolidine ring often acts as a key basic center, participating in hydrogen bonding or ionic interactions with the target protein. nih.gov The aromatic aniline ring can engage in π-π stacking or hydrophobic interactions.

Further elaboration of the pharmacophore model comes from analyzing the impact of various substituents. In the context of salicylanilide-based peptidomimetics, it was observed that a bulky and/or lipophilic chain, such as an isopropyl, isobutyl, or thiabutyl group, connecting the chlorsalicylic and 4-CF3-anilide cores was crucial for antimicrobial activity. mdpi.com This suggests that this linker region is a key component of the pharmacophore, likely occupying a specific hydrophobic pocket in the target enzyme.

In the design of non-benzodiazepine BZ receptor ligands, a pharmacophore model guided the synthesis of 3-amino-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones, highlighting the importance of the spatial arrangement of amine and carbonyl groups for receptor binding. nih.gov Similarly, for norfloxacin (B1679917) derivatives, the addition of metal-chelating and hydrophobic pharmacophores was a deliberate design strategy to enable interactions with additional drug targets. rsc.org

Table 2: Key Pharmacophoric Elements in Bioactive Derivatives

| Compound Class | Key Pharmacophoric Elements |

| Salicylanilide-based Peptidomimetics | Bulky/lipophilic linker (e.g., isopropyl, isobutyl) |

| Non-benzodiazepine BZ Receptor Ligands | Specific spatial arrangement of amine and carbonyl groups |

| Norfloxacin Derivatives | Metal-chelating and hydrophobic moieties |

Rational Design Principles for Optimized Derivatives

Rational drug design leverages the understanding of SAR and pharmacophoric elements to create new molecules with improved properties. This approach moves beyond random screening to a more targeted and efficient discovery process.

A key principle in the rational design of derivatives of this compound is the optimization of interactions with the biological target. This can be achieved by introducing substituents that complement the binding site's electrostatic and hydrophobic properties. For example, if a binding pocket is known to be hydrophobic, introducing lipophilic groups on the ligand can enhance binding affinity.

Another important design principle is the modulation of physicochemical properties to improve the drug-like characteristics of a compound. This includes optimizing lipophilicity (logP) to ensure good membrane permeability and bioavailability, as well as modifying metabolic stability. For instance, replacing a metabolically labile group with a more stable isostere can prolong the compound's half-life in the body. The observation that a 1-methyl-1,2,3-triazole substituent led to metabolic instability in certain pyrrolidine sulfonamides provides a clear directive for future design efforts. nih.gov

Computational methods, such as molecular docking, play a significant role in rational design. These techniques can predict how a designed molecule will bind to its target, allowing for the in-silico screening of virtual libraries of compounds before committing to chemical synthesis. A significant correlation between molecular docking values and inhibitory activity has been demonstrated for pyrrolidine pentamine derivatives, validating the use of these computational tools in the design process. nih.gov

Ultimately, the rational design of optimized derivatives is an iterative process. A design hypothesis is formulated based on existing SAR data, new compounds are synthesized and tested, and the results are used to refine the pharmacophore model and guide the next round of design. This cycle of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents based on the this compound scaffold.

Mechanistic Biological Investigations in Vitro Focus

Enzyme Modulation and Inhibition Mechanisms

There is currently no published research detailing the interactions of 4-Methyl-3-(pyrrolidin-1-yl)aniline with key enzymes in biological pathways. Scientific studies have not yet explored its potential to modulate enzyme activity, for instance by acting as a ligand. Consequently, there is no information available regarding its effects on specific enzyme classes such as kinases, reductases, or hydrolases.

Cellular Efficacy and Apoptosis Induction

Cytotoxic Effects on Specific Cell Lines (e.g., apoptosis induction)

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Studies on novel pyrrolo-1,5-benzoxazepine compounds, which share structural similarities, have shown that they effectively induce apoptotic cell death in oral squamous carcinoma cell lines, such as Ca9.22 and TR146. nih.gov The efficacy of these compounds is highlighted by their potent EC50 values, with some derivatives showing higher potency than others in disrupting the microtubule network and initiating apoptosis. nih.gov This process is often characterized by key molecular changes, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Table 1: Cytotoxic Activity of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | Key Findings |

| PBOX-6 | Ca9.22, TR146 | Apoptosis Induction | Disrupts microtubule network, induces G2/M arrest. nih.gov |

| PBOX-15 | Ca9.22, TR146 | Apoptosis Induction | Higher potency than PBOX-6 in inducing apoptosis. nih.gov |

This table is representative of the types of cytotoxic effects observed with structurally related compounds.

Interference with Cell Proliferation and Survival Mechanisms

The anti-proliferative activity of compounds related to this compound is a direct consequence of their ability to induce apoptosis and disrupt essential cellular processes. By targeting microtubules, these compounds cause a sustained arrest in the G2/M phase of the cell cycle, effectively halting cell division. nih.gov This disruption of the cell cycle, coupled with the induction of apoptosis, prevents the proliferation of cancer cells. Furthermore, the downregulation of DNA repair proteins like PARP suggests an interference with the cells' ability to survive DNA damage, further contributing to their demise. nih.gov

Antimicrobial Activity and Cellular Targets

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative)

Derivatives containing the pyrrolidinyl aniline (B41778) moiety have been shown to possess broad-spectrum antibacterial activity. For example, certain fluoroquinolone derivatives incorporating a trifluoromethyl-pyrrolidinyl group exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov One such derivative, S-34109, was particularly effective against quinolone and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel pyrazole (B372694) derivatives have demonstrated high potency as growth inhibitors of Gram-positive bacteria, with a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Table 2: Antibacterial Activity (MIC) of Related Pyrrolidine (B122466) Derivatives

| Compound Class | Bacterial Strain | Activity Level |

| Fluoroquinolones | Staphylococcus aureus (including MRSA) | Superior activity. nih.gov |

| Pyrazoles | Staphylococcus aureus, Enterococcus faecalis | Highly potent growth inhibitors. nih.gov |

This table provides a summary of the antibacterial spectrum of compound classes related to this compound.

Antifungal Efficacy

The antifungal potential of compounds structurally related to this compound has also been documented. For instance, certain 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against various Candida species, including Candida albicans, and against Aspergillus niger. nih.gov The effectiveness of these compounds is measured by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), with some derivatives showing efficacy at concentrations ranging from 0.250 to 1 mg/mL. nih.gov The primary targets for many antifungal agents are components of the fungal cell wall or cell membrane, such as the enzyme beta-(1,3)-D-glucan synthase or the synthesis of ergosterol. ijbpsa.com

Table 3: Antifungal Activity of Related Compounds

| Compound Class | Fungal Strain | Activity | Concentration Range (mg/mL) |

| 1-(1H-indol-3-yl) derivatives | Candida albicans | Fungicidal | 0.250 - 1. nih.gov |

| 1-(1H-indol-3-yl) derivatives | Aspergillus niger | Fungicidal | 0.250 - 1. nih.gov |

This table illustrates the antifungal efficacy of compounds with structural similarities to this compound.

Future Research Trajectories and Academic Outlook

Advancements in Synthetic Methodologies for Analogues

The future development of analogues based on the 4-Methyl-3-(pyrrolidin-1-yl)aniline core will likely depend on innovative and efficient synthetic strategies. Current methods often involve multi-step processes. For instance, the synthesis of related 2-amino quinazolines has utilized an intermediate, an aniline (B41778) derivative (compound 10 ), which is prepared through a sequence involving nitration, substitution with pyrrolidine (B122466), and subsequent reduction of the nitro group. nih.gov Similarly, the synthesis of pyrovalerone analogues, which are inhibitors of monoamine transporters, follows established routes that can be adapted for creating a diverse family of related compounds. nih.gov

Future research is expected to focus on creating more efficient and versatile synthetic pathways. This could involve the development of novel catalytic methods for C-N bond formation to introduce the pyrrolidine ring or the exploration of late-stage functionalization techniques to diversify the aniline core. Patents related to the synthesis of kinase inhibitors like Imatinib and Nilotinib describe various routes, including copper-mediated C-N bond formation and the use of 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) with 2-methyl-5-nitroaniline, which could inspire new approaches for synthesizing analogues of this compound. google.com The goal will be to establish robust synthetic platforms that allow for the rapid generation of a wide array of analogues for biological screening.

Integration of Advanced Computational and Artificial Intelligence Approaches

Computational chemistry and artificial intelligence (AI) are set to revolutionize the exploration of the chemical space around this compound. Techniques like Density Functional Theory (DFT) are already being used to understand the properties and reactivity of related methylated aniline derivatives. mdpi.com For example, DFT calculations have been employed to confirm spectroscopic data and to compare the thermodynamics of different reaction pathways, providing insights that can guide synthetic efforts. mdpi.com

In the context of drug discovery, molecular modeling and docking studies are crucial for predicting how analogues will interact with biological targets. The detailed X-ray crystallography analysis of UNC1215, a compound containing a related scaffold, binding to its target L3MBTL3, provides a template for such computational work. researchgate.netnih.gov Future directions will likely involve the use of AI and machine learning algorithms to screen virtual libraries of this compound derivatives against various protein targets, predict their ADME (absorption, distribution, metabolism, and excretion) properties, and identify the most promising candidates for synthesis and testing. This in silico approach can significantly accelerate the discovery of new lead compounds.

Exploration of Novel Biological Targets and Therapeutic Areas

The this compound scaffold has already proven its value in targeting specific protein families. A prominent example is its incorporation into UNC1215, a potent and selective antagonist of L3MBTL3, a methyl-lysine reader protein involved in transcriptional repression. researchgate.netnih.gov The discovery of UNC1215 has opened up avenues for investigating the role of L3MBTL3 in cellular processes and disease, including its newly found interaction with BCLAF1, a protein linked to DNA damage repair and apoptosis. researchgate.netnih.gov

Furthermore, the structural similarity to pyrovalerone analogues suggests that derivatives of this compound could be potent inhibitors of monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This points towards potential applications in treating neurological and psychiatric disorders. Future research will undoubtedly focus on screening libraries of these analogues against a wider range of biological targets. The unique conformational properties imparted by the pyrrolidine ring and the methyl group make this scaffold a promising starting point for discovering inhibitors or modulators of enzymes, receptors, and protein-protein interactions in therapeutic areas beyond oncology and neuroscience.

Development of Advanced Probes for Chemical Biology Studies

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. The development of UNC1215 is a textbook example of creating a high-quality chemical probe from a scaffold related to this compound. researchgate.netnih.gov UNC1215 is potent (binding L3MBTL3 with a Kd of 120 nM), selective (over 50-fold selectivity against other MBT family members and over 200 other reader domains), and active in cells, where it directly engages its target. researchgate.netnih.gov

The success of UNC1215 provides a blueprint for future endeavors. The this compound core can be systematically modified to generate new probes for other "reader" domains or entirely different protein classes. These advanced probes could be equipped with functionalities for various applications, such as fluorescent tags for imaging protein localization, or photo-affinity labels for identifying binding partners. By developing a toolkit of such probes, researchers can dissect complex biological pathways and validate new drug targets, further cementing the importance of the this compound scaffold in chemical biology. chemicalprobes.org

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-3-(pyrrolidin-1-yl)aniline?

Category: Basic

Methodological Answer:

The synthesis typically involves coupling 3-amino-4-methylphenol with pyrrolidine derivatives under nucleophilic aromatic substitution conditions. Key parameters include:

- Catalysts: Palladium-based catalysts (e.g., Pd/C) or copper(I) iodide to facilitate cross-coupling reactions .

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile for improved reactivity .

- Purification: Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Yield Optimization: Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for aniline:pyrrolidine) are critical .

How can researchers confirm the structural integrity of this compound?

Category: Basic

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR to verify substitution patterns (e.g., methyl group at position 4, pyrrolidine at position 3) .

- Mass Spectrometry (HRMS): Confirm molecular formula (CHN) via exact mass analysis .

- X-ray Diffraction (XRD): Resolve crystal structure and bond angles (e.g., Cambridge Structural Database references for analogous compounds) .

What computational methods are suitable for elucidating reaction mechanisms involving this compound?

Category: Advanced

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., B3LYP/6-31G* basis set) .

- Kinetic Studies: Use Eyring plots to determine activation parameters for key steps like nucleophilic substitution .

- Molecular Dynamics (MD): Simulate solvent effects and steric interactions during coupling reactions .

How can researchers identify biological targets or activities for this compound?

Category: Advanced

Methodological Answer:

- In Vitro Assays: Screen against enzyme libraries (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins of interest .

- Metabolic Stability Tests: Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic properties .

How should researchers address contradictory data in synthesis or bioactivity studies?

Category: Advanced

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .

- Reproducibility Checks: Validate results across multiple batches or independent labs, emphasizing strict control of moisture/oxygen levels .

- Computational Feedback: Use ICReDD’s reaction path search tools to reconcile experimental outcomes with theoretical predictions .

What methods are recommended for assessing purity and stability during storage?

Category: Basic

Methodological Answer:

- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via TLC .

- Karl Fischer Titration: Measure water content to prevent hydrolysis of the pyrrolidine ring .

How can solubility limitations of this compound be overcome in biological assays?

Category: Advanced

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilizers .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate esters) at the aniline nitrogen temporarily .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

What strategies exist for computational design of derivatives with enhanced properties?

Category: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Modeling: Replace pyrrolidine with morpholine or piperazine rings to modulate steric/electronic effects .

- Machine Learning: Train models on PubChem/Merck Index datasets to predict bioactivity or synthetic feasibility .

- Free Energy Perturbation (FEP): Calculate relative binding energies for derivative-target complexes to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.